molecular formula C13H17BrN2O2 B12333999 Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate CAS No. 1434128-45-6

Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate

Cat. No.: B12333999
CAS No.: 1434128-45-6
M. Wt: 313.19 g/mol
InChI Key: GZPDRAKFFASADU-UHFFFAOYSA-N
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Description

Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate is an organic compound with the molecular formula C13H17BrN2O2. It is a derivative of benzoic acid and contains a bromine atom and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate is unique due to the presence of both a bromine atom and a piperazine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1434128-45-6

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

methyl 4-bromo-2-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C13H17BrN2O2/c1-15-5-7-16(8-6-15)12-9-10(14)3-4-11(12)13(17)18-2/h3-4,9H,5-8H2,1-2H3

InChI Key

GZPDRAKFFASADU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)Br)C(=O)OC

Origin of Product

United States

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